molecular formula C10H8N2O B1583444 5-Phenyl-1H-pyrazole-3-carbaldehyde CAS No. 57204-65-6

5-Phenyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1583444
CAS RN: 57204-65-6
M. Wt: 172.18 g/mol
InChI Key: AWABRMSZZMDOEI-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 57204-65-6 . It has a molecular weight of 172.19 . It is a powder in its physical form .


Synthesis Analysis

The synthesis of pyrazole compounds like 5-Phenyl-1H-pyrazole-3-carbaldehyde can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The InChI Code of 5-Phenyl-1H-pyrazole-3-carbaldehyde is 1S/C10H8N2O/c13-7-9-6-10 (12-11-9)8-4-2-1-3-5-8/h1-7H, (H,11,12) . This indicates that the compound has a molecular structure consisting of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

5-Phenyl-1H-pyrazole-3-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 172.19 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : Various pyrazole derivatives, including those related to 5-Phenyl-1H-pyrazole-3-carbaldehyde, have been synthesized for structural and application studies. For instance, Xu and Shi (2011) focused on synthesizing new pyrazole derivatives, emphasizing their crystal structures as determined by X-ray diffraction methods (Xu & Shi, 2011).

  • Crystal Structure Determination : The crystal structure and properties of certain pyrazole compounds provide insights into their potential applications. The research by Trilleras et al. (2014) highlights this aspect, detailing the formation of molecular structures through specific interactions (Trilleras et al., 2014).

Biological and Pharmacological Activities

  • Antimicrobial and Anticancer Properties : The antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those similar to 5-Phenyl-1H-pyrazole-3-carbaldehyde, has been demonstrated. Hamed et al. (2020) studied their effectiveness against various bacteria and fungi, also assessing cytotoxicity (Hamed et al., 2020).

  • Analgesic and Anticonvulsant Effects : Pyrazole analogues, related to 5-Phenyl-1H-pyrazole-3-carbaldehyde, have been synthesized and evaluated for their potential anticonvulsant and analgesic properties. Viveka et al. (2015) focused on the Knoevenagel reaction approach to understand these activities (Viveka et al., 2015).

Material Science and Chemistry Applications

  • Dyeing Properties and Spectroscopic Analysis : Pyrazole derivatives have been studied for their dyeing properties and spectroscopic characteristics. Bagdatli and Ocal (2012) synthesized azo and bisazo dyes derived from 5-pyrazolones, exploring their potential in dyeing and biological applications (Bagdatli & Ocal, 2012).

  • Solvatochromic Studies : The solvatochromic properties of pyrazole-1-carbaldehyde derivatives have been analyzed, providing insights into their photophysical behavior in different solvents. Singh et al. (2013) conducted such studies to understand the molecular structure and optical properties of these compounds (Singh et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWABRMSZZMDOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341764
Record name 5-Phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1H-pyrazole-3-carbaldehyde

CAS RN

57204-65-6
Record name 5-Phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Hwang, KM Wagner, C Morisseau… - Journal of medicinal …, 2011 - ACS Publications
A series of dual inhibitors containing a 1,5-diarylpyrazole and a urea were designed, synthesized, and evaluated as novel COX-2/sEH dual inhibitors in vitro using recombinant enzyme …
Number of citations: 172 pubs.acs.org
Y Zhu, M Zhou, X Cheng, H Wang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
As a member of purinoceptors, the P2Y 6 receptor (P2Y 6 R) plays a crucial role in modulating immune signals and has been considered as a potential therapeutic target for …
Number of citations: 3 pubs.acs.org

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